molecular formula C23H19N3O3 B038915 Segoline A CAS No. 117694-96-9

Segoline A

Cat. No. B038915
M. Wt: 385.4 g/mol
InChI Key: ZOOFKNHZEAAAAK-AQFVUADLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Segoline A is a synthetic compound that belongs to the family of ergoline derivatives. It is a potent and selective agonist of dopamine D1 receptors and has been widely used in scientific research for its ability to stimulate the release of dopamine and other neurotransmitters in the brain. In

Scientific Research Applications

Alkaloid Discovery and Structure

Segoline A, an alkaloid isolated from marine organisms, has been a subject of interest in the field of natural product chemistry. A study highlighted the isolation of Segoline A from the Red Sea tunicate Eudistoma sp., emphasizing its unique benzo 1,6-diazaphenanthroline ring system. This compound's structure was determined through detailed spectroscopic data analysis, contributing significantly to the understanding of marine-derived alkaloids (Viracaoundin, Faure, Gaydou, & Aknin, 2001).

Bioinformatics and Data Analysis

In the realm of bioinformatics, Segoline A's structural information may contribute to advanced data analysis methods. For instance, the SegMine methodology in Orange4WS utilizes complex biological knowledge for semantic analysis of microarray data, potentially incorporating data on novel compounds like Segoline A for generating new biological hypotheses (Podpecan et al., 2011).

Pharmacological Research

While direct studies on Segoline A's pharmacological applications are limited, its structural and biological properties suggest potential in drug discovery and development. Research in ergot alkaloids, to which Segoline A is structurally related, demonstrates the significance of such compounds in medicinal chemistry, especially in designing drugs for neurological disorders (Tudzynski, Correia, & Keller, 2001).

Ecological Impact

Segoline A, being a marine-derived compound, also holds ecological importance. Studies on ecological processes often involve the analysis of natural compounds and their roles in ecosystems, providing insights into how substances like Segoline A may influence marine biodiversity and ecosystem dynamics (Fan et al., 2016).

properties

CAS RN

117694-96-9

Product Name

Segoline A

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(16S,20S,23R)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione

InChI

InChI=1S/C23H19N3O3/c1-11-17-14-10-16(29-3)19-18-13(8-9-24-19)12-6-4-5-7-15(12)26(20(14)18)23(11,2)22(28)25-21(17)27/h4-11,17H,1-3H3,(H,25,27,28)/t11-,17+,23+/m1/s1

InChI Key

ZOOFKNHZEAAAAK-AQFVUADLSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4[C@@]1(C(=O)NC2=O)C

SMILES

CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C

Canonical SMILES

CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C

synonyms

Segoline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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